molecular formula C19H15Br2ClN2O2 B10912259 ethyl [3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]acetate

ethyl [3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]acetate

Cat. No.: B10912259
M. Wt: 498.6 g/mol
InChI Key: HPWWOFMVXLJNAO-UHFFFAOYSA-N
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Description

Ethyl [3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]acetate is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone in the presence of an acid catalyst.

    Chlorination: The chlorination step can be performed using thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves esterification with ethyl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Ethyl [3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing anti-inflammatory and anticancer agents.

    Materials Science: This compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl [3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromophenylacetate: Similar in structure but lacks the pyrazole and chlorine moieties.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with different substituents.

Uniqueness

Ethyl [3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]acetate is unique due to the combination of bromine, chlorine, and pyrazole functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H15Br2ClN2O2

Molecular Weight

498.6 g/mol

IUPAC Name

ethyl 2-[3,5-bis(4-bromophenyl)-4-chloropyrazol-1-yl]acetate

InChI

InChI=1S/C19H15Br2ClN2O2/c1-2-26-16(25)11-24-19(13-5-9-15(21)10-6-13)17(22)18(23-24)12-3-7-14(20)8-4-12/h3-10H,2,11H2,1H3

InChI Key

HPWWOFMVXLJNAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C2=CC=C(C=C2)Br)Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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